molecular formula C17H15N5S B8609978 1-Allyl-3-(3-phenylpyrido[2,3-b]pyrazin-6-yl)thiourea CAS No. 800394-59-6

1-Allyl-3-(3-phenylpyrido[2,3-b]pyrazin-6-yl)thiourea

Cat. No.: B8609978
CAS No.: 800394-59-6
M. Wt: 321.4 g/mol
InChI Key: SOWDHVSYSKLIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-(3-phenylpyrido[2,3-b]pyrazin-6-yl)thiourea is a useful research compound. Its molecular formula is C17H15N5S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

800394-59-6

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

1-(3-phenylpyrido[2,3-b]pyrazin-6-yl)-3-prop-2-enylthiourea

InChI

InChI=1S/C17H15N5S/c1-2-10-18-17(23)22-15-9-8-13-16(21-15)20-14(11-19-13)12-6-4-3-5-7-12/h2-9,11H,1,10H2,(H2,18,20,21,22,23)

InChI Key

SOWDHVSYSKLIEI-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=NC2=NC(=CN=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.246 g of sodium hydride (6.14 mmol) is introduced into 5 ml of anhydrous dimethylformamide under nitrogen as protective gas. The mixture is cooled to 0° C. in an ice bath. 1.05 g of 3-phenylpyrido[2,3-b]pyrazin-6-ylamine (4.72 mmol) are dissolved in 5 ml of anhydrous dimethylformamide and added dropwise. The cooling bath is removed, and the mixture is left to stir at RT for 30 minutes. The mixture is then cooled to 0° C. again in the ice bath, and 0.469 g of allyl isothiocyanate (4.72 mmol), dissolved in 4 ml of anhydrous dimethylformamide, is added dropwise. After the addition is complete, the cooling bath is removed, and the mixture is then left to stir at room temperature for 1.5 hours. For working up, the mixture is poured into about 250 ml of distilled water, and the precipitated orange solid is filtered off with suction. Purification by column chromatography several times (mobile phases dichloromethane/methanol mixtures) and subsequent purification by preparative HPLC afford a yellow solid.
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
3-phenylpyrido[2,3-b]pyrazin-6-ylamine
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.469 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

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